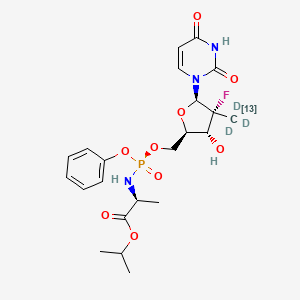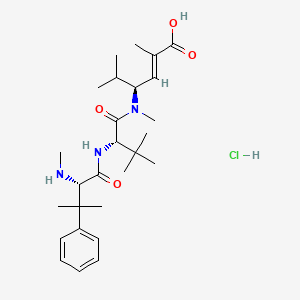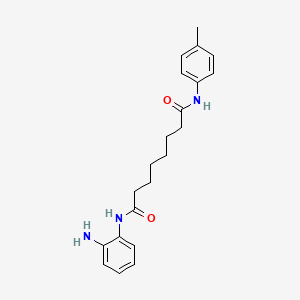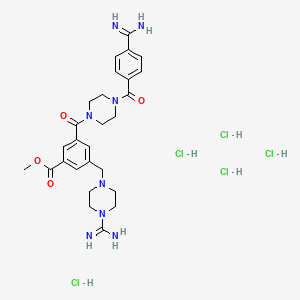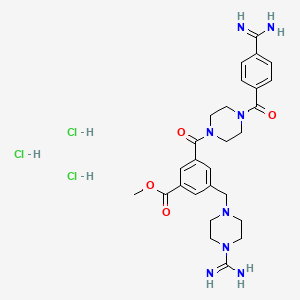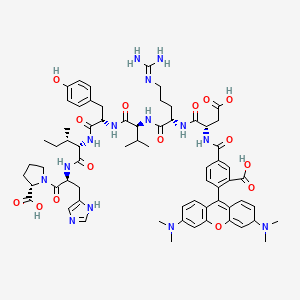
5-Tamra-DRVYIHP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tamra-DRVYIHP is a Peptide with TAMRA labeling oligonucleotide.
Applications De Recherche Scientifique
Fluorescence Quenching in Biomolecular Research
5-Tamra-DRVYIHP and similar compounds are used in fluorescence quenching studies. For example, the quenching efficiency of 5-carboxytetramethylrhodamine (5-TAMRA) when combined with TEMPO (a small nitroxide radical) has been investigated to measure intramolecular distances in biomolecules. This method is promising for measuring short distance changes within single biomolecules, as shown in experiments involving DNA molecules and fluorescence correlation spectroscopy (Zhu, Clamme, & Deniz, 2005).
Fluorescence-Based Bioanalysis
5-TAMRA is employed in bioanalysis, particularly in fluorescence labels used in assays and microscopy. Studies on anti-TAMRA antibodies have shown that the photophysics of rhodamine derivatives change upon binding to different antibodies, leading to either fluorescence quenching or enhancement. This property allows for tunable fluorescence probes, beneficial for multiplexed applications or high-brightness requirements in bioanalysis (Eisold et al., 2015).
Light-Controlled Gene Silencing
5-TAMRA linked to peptide nucleic acids (PNAs) with nuclear localization signals (NLS) can act as photosensitizers to initiate photochemical damage to endocytic membranes, facilitating the release of endocytosed material into the cytosol. This approach enables light-controlled delivery and gene silencing in a controlled manner, a significant advancement in gene therapy techniques (Bøe, Longva, & Hovig, 2011).
DNA Probes
This compound derivatives have been used in the preparation of DNA probes. Practical synthesis methods for 5- and 6-carboxytetramethylrhodamines (TAMRAs) enable their use in oligonucleotide synthesis, contributing to the development of efficient DNA probes for genetic analysis (Kvach et al., 2009).
Fluorogenic Probing in Immunology
In immunological research, 5-TAMRA is used for fluorogenic probing, particularly in HLA-DRB typing. This method enhances sample throughput by eliminating post-amplification steps and reduces contamination risks. The fluorogenic probe labeled with TAMRA detects specific amplicons and provides fluorescence-based detection (Albis-Camps & Blasczyk, 1999).
Propriétés
Formule moléculaire |
C66H84N14O15 |
|---|---|
Poids moléculaire |
1313.46 |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C66H84N14O15/c1-9-35(4)56(62(89)75-49(28-38-32-69-33-71-38)63(90)80-25-11-13-50(80)65(93)94)77-60(87)47(26-36-14-19-41(81)20-15-36)74-61(88)55(34(2)3)76-58(85)46(12-10-24-70-66(67)68)72-59(86)48(31-53(82)83)73-57(84)37-16-21-42(45(27-37)64(91)92)54-43-22-17-39(78(5)6)29-51(43)95-52-30-40(79(7)8)18-23-44(52)54/h14-23,27,29-30,32-35,39,46-50,55-56,81H,9-13,24-26,28,31H2,1-8H3,(H,69,71)(H,72,86)(H,73,84)(H,74,88)(H,75,89)(H,76,85)(H,77,87)(H,82,83)(H,91,92)(H,93,94)(H4,67,68,70)/t35-,39?,46-,47-,48-,49-,50-,55-,56-/m0/s1 |
SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C4=CC(=C(C=C4)C5=C6C=CC(C=C6OC7=C5C=CC(=C7)N(C)C)N(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



